3-(3,4-difluorophenyl)propiolic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3,4-difluorophenyl)prop-2-ynoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQWPKHIEVIROK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#CC(=O)O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935475-82-4 | |
| Record name | 3-(3,4-difluorophenyl)prop-2-ynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 3,4 Difluorophenyl Propiolic Acid
Classical Approaches to Arylpropiolic Acid Synthesis and Adaptations for 3-(3,4-difluorophenyl)propiolic acid
Traditional synthetic routes to arylpropiolic acids have been refined over decades. These methods, primarily centered around palladium-catalyzed cross-coupling reactions, provide robust and versatile pathways that are readily adaptable for the synthesis of this compound from suitable 3,4-difluorophenyl precursors.
The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of arylalkynes and represents a primary strategy for preparing this compound. wikipedia.orgresearchgate.net The reaction creates a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.org For this specific synthesis, the reaction would involve coupling a 3,4-difluorophenyl halide (e.g., 1-bromo-3,4-difluorobenzene or 1-iodo-3,4-difluorobenzene) with propiolic acid or a protected alkyne equivalent.
The reaction is typically performed in the presence of a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org The use of a copper co-catalyst increases the reactivity of the reagents, often allowing the reaction to proceed at milder conditions, such as room temperature. wikipedia.orglibretexts.org The general mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. nih.gov
Key components and conditions for adapting the Sonogashira coupling are detailed below:
| Component | Role & Examples | Research Findings |
| Aryl Halide | The source of the 3,4-difluorophenyl group. Reactivity order is I > Br > Cl. wikipedia.org | Aryl iodides can react selectively over aryl bromides at room temperature, which is useful for more complex syntheses. wikipedia.org |
| Alkyne Source | Provides the propiolic acid moiety. Options include propiolic acid itself, or protected alkynes like trimethylsilylacetylene (B32187) (TMSA) or 2-methyl-3-butyn-2-ol (B105114), which require a subsequent deprotection step. nih.gov | The use of inexpensive alkyne sources like 2-methyl-3-butyn-2-ol or propiolic acid is a focus of method development to improve cost-effectiveness. nih.gov |
| Palladium Catalyst | The primary catalyst for the cross-coupling. Common examples include Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂. libretexts.org | While effective, traditional palladium-phosphine catalysts may require loadings as high as 5% to achieve good yields. libretexts.org |
| Copper(I) Co-catalyst | Facilitates the formation of a copper acetylide intermediate, increasing reaction rates. CuI is the most common co-catalyst. wikipedia.orglibretexts.org | The copper co-catalyst is a defining feature of the original Sonogashira protocol, distinguishing it from earlier, harsher methods developed by Heck, Cassar, and Dieck. wikipedia.org |
| Base | Neutralizes the hydrogen halide byproduct and facilitates the deprotonation of the terminal alkyne. Amines like triethylamine (B128534) or piperidine (B6355638) are common. Other bases like K₂CO₃ or Cs₂CO₃ are also used. wikipedia.org | The choice of base can be critical; for copper-free variants, stronger bases may be required to deprotonate the alkyne. libretexts.org |
| Solvent | A suitable solvent to dissolve reactants and facilitate the reaction. THF, DMF, and acetonitrile (B52724) are frequently used. | Reactions can be performed in a range of solvents, including aqueous media under certain conditions, which enhances the green profile of the synthesis. wikipedia.org |
An alternative to direct coupling with propiolic acid is a two-step approach involving the initial synthesis of a terminal alkyne followed by carboxylation. This route is particularly useful when direct coupling proves inefficient or when propiolic acid is not a suitable starting material. For this compound, this would first involve the synthesis of 3,4-difluorophenylacetylene (B126801) via a Sonogashira coupling between a 3,4-difluorophenyl halide and a protected acetylene (B1199291) source, followed by deprotection.
The subsequent carboxylation step can be achieved by converting the terminal alkyne into a nucleophile, which then reacts with carbon dioxide (CO₂). A common method involves the formation of an arylacetylenic Grignard reagent. researchgate.netunirioja.es
The process can be summarized as follows:
Grignard Exchange: The terminal alkyne (3,4-difluorophenylacetylene) is deprotonated by a pre-formed Grignard reagent, such as ethylmagnesium bromide, which acts as a strong base. This "Grignard exchange" reaction forms the desired arylacetylenic Grignard reagent. unirioja.es
Carboxylation: The newly formed arylacetylenic Grignard reagent acts as a nucleophile and reacts with solid or gaseous carbon dioxide. researchgate.netunirioja.es
Acidic Workup: An acidic workup protonates the resulting carboxylate salt to yield the final product, this compound. unirioja.es
This method effectively utilizes carbon dioxide as an inexpensive and readily available C1 source for creating the carboxylic acid functionality. researchgate.net
Beyond cross-coupling reactions, classical organic synthesis offers other routes to form the alkyne moiety, which could be adapted for the synthesis of this compound. These multi-step pathways typically build the alkyne from a precursor derived from 3,4-difluorobenzaldehyde.
One such established method is the Corey-Fuchs reaction . This two-step sequence transforms an aldehyde into a terminal alkyne.
Dibromo-olefination: 3,4-Difluorobenzaldehyde reacts with carbon tetrabromide and triphenylphosphine (B44618) to form a dibromo-olefin.
Elimination and Alkyne Formation: The resulting dibromo-olefin is treated with a strong base, such as n-butyllithium, which induces elimination of HBr and a lithium-halogen exchange, ultimately forming a lithium acetylide. This intermediate can then be carboxylated by quenching with CO₂ to yield this compound.
Another classical approach involves the dehydrohalogenation of a dihalide .
Alkene Formation: An initial reaction, such as a Wittig reaction on 3,4-difluorobenzaldehyde, can form a styrene (B11656) derivative.
Halogenation: The alkene is then halogenated (e.g., with Br₂) to form a vicinal dibromide.
Double Dehydrohalogenation: Treatment with a strong base (e.g., sodium amide) eliminates two equivalents of HBr to form the alkyne. The resulting terminal alkyne can then be carboxylated as described previously.
Advanced and Green Chemistry Methodologies in this compound Synthesis
Recent advancements in synthetic chemistry focus on improving efficiency, safety, and sustainability. These principles are being applied to the synthesis of complex molecules like this compound through the adoption of flow chemistry and the development of highly efficient catalysts.
Flow chemistry, or continuous flow manufacturing, has emerged as a powerful alternative to traditional batch processing, particularly in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). chemicalindustryjournal.co.ukrsc.org This technology enables reactions to be performed in a continuous stream within a network of tubes or microreactors, offering significant advantages. scielo.br
For a multi-step synthesis of this compound, flow chemistry offers several benefits:
Enhanced Safety and Control: The small internal volume of flow reactors allows for precise control over reaction parameters like temperature and pressure. This is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents. chemicalindustryjournal.co.ukscielo.br
Improved Efficiency and Yield: Superior heat and mass transfer in flow reactors can lead to faster reaction times, higher conversions, and improved product yields compared to batch synthesis. chemicalindustryjournal.co.uk
Process Intensification and "Telescoping": Multiple reaction steps can be combined sequentially in a continuous flow system without the need for isolating intermediates. uc.pt For example, a Sonogashira coupling could be directly followed by an in-line purification or a subsequent deprotection step, streamlining the entire process. uc.pt
Scalability: Scaling up a reaction in a flow system is often simpler than in batch mode, as it involves running the process for a longer duration or using parallel reactors rather than redesigning large-scale reaction vessels. chemicalindustryjournal.co.ukscielo.br
The application of flow chemistry could transform the synthesis of this compound from a series of discrete batch operations into a single, automated, and highly efficient continuous process. rsc.org
Catalyst design is a critical area of research for improving the efficiency and sustainability of reactions like the Sonogashira coupling. libretexts.org Developments aim to reduce catalyst loading, broaden substrate scope, and simplify reaction conditions.
| Catalyst Advancement | Description | Advantages for Synthesis |
| N-Heterocyclic Carbene (NHC) Ligands | NHCs can replace traditional phosphine (B1218219) ligands on palladium complexes. They are strong σ-donors and can form very stable catalyst complexes. libretexts.org | NHC-palladium catalysts have shown high efficiency, allowing for very low catalyst loadings (e.g., 0.01 mol% Pd) for the coupling of aryl bromides. acs.org They can also be used in copper-free systems. libretexts.org |
| Bulky, Electron-Rich Phosphine Ligands | Ligands such as SPhos and XPhos can increase the rate of the oxidative addition step in the catalytic cycle and promote the overall reaction efficiency. libretexts.orgnih.gov | These advanced ligands are particularly effective for coupling less reactive aryl chlorides and for use in decarboxylative coupling reactions. nih.gov |
| Copper-Free Systems | These systems avoid the use of a copper co-catalyst, which can cause undesirable alkyne homocoupling (Glaser coupling). libretexts.org | Copper-free Sonogashira reactions lead to higher purity products by eliminating a key side reaction and also avoid the toxicity and disposal issues associated with copper. rsc.org |
| Heterogeneous/Supported Catalysts | The palladium catalyst is immobilized on a solid support, such as graphene oxide or silica (B1680970) nanoparticles. rsc.orgrsc.org | Supported catalysts offer high thermal stability and can be easily separated from the reaction mixture and recycled, improving the cost-effectiveness and environmental footprint of the synthesis. rsc.orgrsc.org |
These advanced catalytic systems allow the synthesis of arylpropiolic acids under milder conditions, with lower environmental impact, and with greater efficiency than classical methods. rsc.org
Sustainable Synthetic Protocols and Atom Economy Considerations for this compound
The development of synthetic methodologies for this compound is increasingly guided by the principles of green chemistry, which prioritize the use of sustainable protocols and high atom economy. These approaches aim to minimize environmental impact by reducing waste, employing less hazardous materials, and maximizing the incorporation of reactant atoms into the final product.
Sustainable Synthetic Protocols
Traditional syntheses of arylpropiolic acids often involve multi-step processes with stoichiometric reagents and volatile organic solvents. However, contemporary research focuses on developing more environmentally benign alternatives. A promising sustainable route to this compound involves a two-step sequence: a Sonogashira cross-coupling reaction followed by a carboxylation step, with specific modifications to enhance its green credentials.
A plausible sustainable approach would begin with the Sonogashira coupling of 1-ethynyl-3,4-difluorobenzene with a suitable coupling partner. To align with green chemistry principles, this reaction can be performed in an aqueous medium, which significantly reduces the reliance on hazardous organic solvents. bohrium.comrsc.org The use of a water-soluble palladium catalyst, potentially in conjunction with a biodegradable surfactant like saponin, can facilitate the reaction in water at ambient temperatures. bohrium.com Furthermore, advancements in Sonogashira reactions have led to the development of copper-free catalyst systems, which are advantageous as they avoid the use of a toxic co-catalyst. bohrium.comresearchgate.net
The subsequent carboxylation of the terminal alkyne, 1-ethynyl-3,4-difluorobenzene, represents a key step where sustainability can be significantly enhanced. The direct carboxylation using carbon dioxide (CO₂) as the carboxylative agent is a highly atom-economical method, as it utilizes a renewable and non-toxic C1 feedstock. rsc.orgresearchgate.net This transformation can be achieved using a cesium carbonate base in the absence of a transition metal catalyst, or with a silver(I) catalyst under mild conditions. rsc.orgorganic-chemistry.org Such protocols are more step- and atom-economic compared to traditional methods. researchgate.net
Potential green solvents and catalysts for the synthesis are summarized in the table below.
| Reaction Step | Potential Green Solvents | Potential Catalysts |
| Sonogashira Coupling | Water, Ethanol, Dimethyl Isosorbide (DMI) | Palladium-based single-atom heterogeneous catalysts, Water-soluble Pd complexes |
| Carboxylation | Supercritical CO₂, Water | Silver(I) iodide, Cesium carbonate (as a base) |
Atom Economy Considerations
Atom economy is a crucial metric in green chemistry that evaluates the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.org The theoretical atom economy is calculated using the following formula:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
To illustrate this for the synthesis of this compound, let's consider a hypothetical two-step synthesis starting from 1-bromo-3,4-difluorobenzene and trimethylsilylacetylene, followed by deprotection and carboxylation with CO₂. A more direct and atom-economical approach, however, would be the direct carboxylation of 1-ethynyl-3,4-difluorobenzene.
Let's calculate the atom economy for the direct carboxylation of 1-ethynyl-3,4-difluorobenzene with carbon dioxide:
Reaction: C₈H₄F₂ + CO₂ → C₉H₄F₂O₂
| Reactant / Product | Chemical Formula | Molecular Weight ( g/mol ) |
| 1-ethynyl-3,4-difluorobenzene | C₈H₄F₂ | 138.12 |
| Carbon Dioxide | CO₂ | 44.01 |
| Total Reactant MW | 182.13 | |
| This compound | C₉H₄F₂O₂ | 182.12 |
| Desired Product MW | 182.12 |
Atom Economy Calculation:
Atom Economy (%) = (182.12 / 182.13) x 100 ≈ 99.99%
This calculation demonstrates the exceptional atom economy of the direct carboxylation route, as nearly all the atoms from the reactants are incorporated into the final product. This contrasts sharply with less atom-economical methods that may generate significant stoichiometric byproducts. By prioritizing such high atom economy reactions and employing sustainable reaction conditions, the synthesis of this compound can be aligned with the principles of modern, environmentally conscious chemistry.
Reactivity and Reaction Mechanisms of 3 3,4 Difluorophenyl Propiolic Acid
Electrophilic and Nucleophilic Additions to the Alkyne Moiety
The carbon-carbon triple bond in 3-(3,4-difluorophenyl)propiolic acid is the primary site for addition reactions. The electron-withdrawing nature of the difluorophenyl and carboxyl groups makes the alkyne an electrophilic system, prone to attack by nucleophiles, but it also readily participates in electrophilic additions.
Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the alkyne moiety follows an electrophilic addition mechanism. wikipedia.orgpressbooks.pub The initial step involves the protonation of the triple bond by the hydrogen halide, which leads to the formation of a vinyl carbocation intermediate. pressbooks.pub According to Markovnikov's rule, the proton adds to the carbon atom that is already bonded to more hydrogen atoms. However, for a terminal alkyne, the regioselectivity is determined by the stability of the resulting carbocation, with the positive charge preferentially located on the carbon atom best able to stabilize it (e.g., through resonance with the aryl ring). The halide ion then attacks the carbocation. A second addition of HX can occur, typically resulting in a gem-dihalide, where both halogen atoms are attached to the same carbon. wikipedia.org
Hydration: The acid-catalyzed hydration of the alkyne involves the addition of water across the triple bond. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, often with a mercury(II) salt as a co-catalyst, although modern methods often avoid mercury. pearson.comyoutube.com The reaction proceeds via the formation of an enol intermediate, which then rapidly tautomerizes to the more stable keto form. This results in the formation of a β-keto acid, specifically 3-(3,4-difluorophenyl)-3-oxopropanoic acid. Under basic conditions, hydration can also occur, where a hydroxide (B78521) ion acts as the nucleophile. libretexts.org
Table 1: Representative Electrophilic Addition Reactions
| Reaction | Reagent(s) | Typical Conditions | Expected Product |
|---|---|---|---|
| Hydrobromination | HBr (2 equiv.) | Inert solvent (e.g., CH2Cl2) | 3,3-dibromo-3-(3,4-difluorophenyl)propanoic acid |
| Acid-Catalyzed Hydration | H2O, H2SO4 | Gentle heating | 3-(3,4-difluorophenyl)-3-oxopropanoic acid |
Diels-Alder Reaction: In the context of a Diels-Alder reaction, the alkyne moiety of this compound can act as a dienophile. wikipedia.orgsigmaaldrich.com This [4+2] cycloaddition involves the reaction of the alkyne (the 2π-electron component) with a conjugated diene (the 4π-electron component) to form a six-membered ring, specifically a substituted 1,4-cyclohexadiene (B1204751) derivative. masterorganicchemistry.com The reaction is typically concerted and thermally allowed. The presence of the electron-withdrawing difluorophenyl and carboxylic acid groups enhances the dienophilic character of the alkyne, facilitating the reaction. wikipedia.org
1,3-Dipolar Cycloadditions: This class of reactions is a powerful method for constructing five-membered heterocyclic rings. wikipedia.orgmdpi.com The alkyne in this compound serves as an excellent dipolarophile, reacting with various 1,3-dipoles such as azides, nitrile oxides, and nitrones. organic-chemistry.orgyoutube.com For instance, the reaction with an organic azide (B81097) (a Huisgen cycloaddition) yields a 1,2,3-triazole ring. wikipedia.orgorganic-chemistry.org Similarly, reaction with a nitrile oxide produces an isoxazole. youtube.com These reactions are highly valuable in medicinal chemistry and materials science for creating complex heterocyclic scaffolds. numberanalytics.com
Transition metals play a crucial role in the functionalization of alkynes. Catalysts based on palladium, copper, silver, and rhodium can mediate a wide array of transformations. rsc.orgacs.orgrsc.org For this compound, metal catalysts can facilitate:
Coupling Reactions: Palladium and copper co-catalyzed reactions, such as the Sonogashira coupling, could theoretically be applied in a decarboxylative manner, coupling the alkyne with aryl or vinyl halides. rsc.org
Azidation: Silver-catalyzed decarboxylative addition of sodium azide (NaN₃) has been reported for aryl propiolic acids, leading to the formation of alkynyl azides. rsc.org
Hydroarylation: In the presence of a suitable metal catalyst, the addition of an aryl group across the triple bond can be achieved, for example, using arylboronic acids. acs.org
These metal-catalyzed processes often exhibit high chemo- and regioselectivity, providing efficient routes to complex molecules under mild conditions. mdpi.com
Carboxylic Acid Functional Group Transformations
The carboxylic acid group is one of the most versatile functional groups in organic chemistry, and the one present in this compound is no exception. It serves as a precursor for esters, amides, and can be subjected to reduction or removal.
Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. The most common method is the Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). scienceready.com.aumasterorganicchemistry.com The reaction is an equilibrium process, and is often driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.comgoogle.com
Amidation: The formation of an amide bond from the carboxylic acid and an amine is a critical reaction, particularly in pharmaceutical synthesis. Direct reaction is generally inefficient due to the formation of an unreactive ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be activated using a coupling reagent. fishersci.co.ukorganic-chemistry.org A wide variety of such reagents exist, allowing the reaction to proceed under mild conditions with high yields. researchgate.net
Table 2: Common Reagents for Amide Bond Formation
| Reagent Class | Example(s) | Mechanism of Action |
|---|---|---|
| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Forms a highly reactive O-acylisourea intermediate. fishersci.co.uk |
| Phosphonium Salts | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Forms an activated benzotriazolyl ester. |
| Uronium/Guanidinium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Forms a highly reactive activated ester, minimizing racemization. organic-chemistry.org |
| Phosphonic Anhydrides | T3P (Propylphosphonic Anhydride) | Forms a mixed anhydride (B1165640) intermediate. organic-chemistry.org |
The choice of reagent depends on the specific amine and the need to preserve stereochemistry if chiral centers are present. rsc.org
Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a classic and effective reagent, which will reduce the carboxylic acid to the corresponding alcohol, 3-(3,4-difluorophenyl)prop-2-yn-1-ol. Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another powerful reagent that selectively reduces carboxylic acids in the presence of other functional groups.
Decarboxylation: Decarboxylation is the removal of the carboxyl group with the release of carbon dioxide (CO₂). wikipedia.org While simple carboxylic acids are often resistant to decarboxylation, arylpropiolic acids can undergo this reaction, particularly when catalyzed by a transition metal. rsc.org Metals such as silver (Ag) and copper (Cu) are known to facilitate the decarboxylation of alkynyl carboxylic acids to form metal acetylide intermediates, which can then be used in subsequent coupling reactions. rsc.org Radical-based decarboxylation pathways, sometimes initiated by oxidants, have also been developed for these substrates. researchgate.netorganic-chemistry.org The product of simple decarboxylation would be 1,2-difluoro-4-ethynylbenzene.
Aromatic Ring Reactivity and Substituent Effects in this compound
The reactivity of the benzene (B151609) ring in this compound towards electrophilic attack is governed by the electronic effects of its three substituents: two fluorine atoms and a propiolic acid group. Substituents on an aromatic ring can either increase (activate) or decrease (deactivate) the rate of electrophilic aromatic substitution compared to unsubstituted benzene. wikipedia.org They also direct the incoming electrophile to specific positions on the ring (ortho, meta, or para). unizin.org
Both fluorine atoms and the propiolic acid group are considered deactivating groups, meaning they decrease the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. masterorganicchemistry.comchemistrysteps.com
Propiolic Acid Group (-C≡C-COOH): The propiolic acid group is a deactivating group due to its electron-withdrawing nature. The sp-hybridized carbons of the alkyne and the carbonyl group of the carboxylic acid pull electron density away from the aromatic ring through both inductive and resonance effects. This group acts as a meta-director. youtube.com
The regioselectivity of electrophilic aromatic substitution on the 3,4-difluorophenyl ring of the molecule is determined by the directing effects of the fluorine and propiolic acid substituents.
The propiolic acid group at position 1 is a meta-director, meaning it would direct an incoming electrophile to position 5. The fluorine atom at position 3 is an ortho, para-director. Its ortho positions are 2 and 4, and its para position is 6. The fluorine atom at position 4 is also an ortho, para-director. Its ortho positions are 3 and 5, and its para position is 2.
The directing effects of the substituents are summarized in the table below:
| Substituent | Position | Directing Effect | Potential Positions for Substitution |
| Propiolic acid | 1 | Meta | 5 |
| Fluorine | 3 | Ortho, Para | 2, 6 |
| Fluorine | 4 | Ortho, Para | 2, 5 |
Based on the combined directing effects, the most likely positions for electrophilic attack are positions 2 and 5, as these are favored by two of the three substituents. Position 6 is favored by one substituent. The relative amounts of substitution at these positions would depend on the specific reaction conditions and the nature of the electrophile. Steric hindrance could also play a role, potentially disfavoring substitution at position 2, which is flanked by two substituents.
The two fluorine atoms on the phenyl ring have a significant impact on both the rate and selectivity of electrophilic aromatic substitution reactions.
Reaction Rates: As mentioned, the strong inductive electron-withdrawing effect of the fluorine atoms deactivates the aromatic ring, making it less nucleophilic. psiberg.com This deactivation leads to a decrease in the rate of electrophilic aromatic substitution compared to benzene. masterorganicchemistry.com Therefore, harsher reaction conditions, such as higher temperatures or stronger Lewis acid catalysts, may be required to achieve substitution on the 3,4-difluorophenyl ring.
Mechanistic Investigations of Key Reactions
Detailed mechanistic investigations, such as kinetic and thermodynamic profiling and isotopic labeling studies, are crucial for elucidating the precise pathways of chemical reactions. While no such studies have been specifically reported for this compound, the principles of these methods can be discussed in the context of its expected reactivity.
The regioselectivity of electrophilic aromatic substitution can sometimes be influenced by whether the reaction is under kinetic or thermodynamic control. libretexts.org
Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, meaning the product that is formed fastest will be the major product. stackexchange.commasterorganicchemistry.com The rate of formation is determined by the activation energy of the rate-determining step, which is usually the formation of the arenium ion intermediate. The most stable arenium ion will be formed the fastest.
Thermodynamic Control: At higher temperatures, the reaction may be reversible and under thermodynamic control. stackexchange.commasterorganicchemistry.com In this case, the major product will be the most stable product, which may not necessarily be the one that is formed the fastest.
For this compound, a kinetic and thermodynamic profile would involve studying the reaction at different temperatures and analyzing the product distribution over time. This would reveal whether the initial product distribution (kinetic product) is different from the product distribution after the reaction has reached equilibrium (thermodynamic product). For example, substitution at a sterically hindered position might be kinetically favored but thermodynamically disfavored.
A hypothetical reaction coordinate diagram for a kinetically and thermodynamically controlled reaction is shown below:
| Parameter | Kinetic Product | Thermodynamic Product |
| Formation | Faster | Slower |
| Stability | Less Stable | More Stable |
| Activation Energy | Lower | Higher |
| Favorable Conditions | Low Temperature | High Temperature |
Isotopic labeling is a powerful technique used to trace the movement of atoms through a reaction and to determine the rate-determining step of a reaction mechanism. wikipedia.org A common method involves replacing a hydrogen atom with its heavier isotope, deuterium (B1214612) (D), and observing the effect on the reaction rate, known as the kinetic isotope effect (KIE). youtube.com
In the context of electrophilic aromatic substitution on this compound, a deuterium atom could be introduced at one of the reactive positions on the aromatic ring (e.g., position 2, 5, or 6). The rate of an electrophilic substitution reaction at this position would then be compared to the rate of the same reaction with the unlabeled compound.
The mechanism of electrophilic aromatic substitution generally proceeds in two steps:
Attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation (arenium ion). This step is typically the slow, rate-determining step.
Loss of a proton (or deuteron) from the arenium ion to restore aromaticity. This step is usually fast. acs.org
If the cleavage of the C-H (or C-D) bond is not involved in the rate-determining step, then no significant primary kinetic isotope effect will be observed (kH/kD ≈ 1). acs.org This is the case for most electrophilic aromatic substitution reactions. acs.org However, if the second step (loss of the proton/deuteron) becomes rate-limiting, a significant primary KIE (kH/kD > 1) would be observed, as the C-D bond is stronger and broken more slowly than the C-H bond. gla.ac.uk Such an observation would provide valuable insight into the reaction mechanism.
Derivatization and Scaffold Diversity Generation from 3 3,4 Difluorophenyl Propiolic Acid
Synthesis of Novel Conjugates and Adducts from 3-(3,4-difluorophenyl)propiolic acid
The propiolic acid moiety is a key functional group for the synthesis of a variety of conjugates and adducts through addition and cycloaddition reactions.
The terminal alkyne in this compound makes it an ideal substrate for "click chemistry," particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). scripps.edunih.gov This reaction provides a highly efficient and reliable method for covalently linking molecules. scripps.edu The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. wikipedia.org It involves the reaction of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst to regioselectively form a 1,4-disubstituted 1,2,3-triazole. nih.gov
A powerful extension of this method is the three-component copper-catalyzed decarboxylative cycloaddition, which uses propiolic acids, azides, and arylboronic acids to construct fully substituted 1,2,3-triazoles. acs.org In this process, this compound can react with a diverse range of organic azides and arylboronic acids to generate a library of complex triazole-containing compounds. The 1,2,3-triazole ring formed is a stable aromatic heterocycle that can act as a rigid linker or a pharmacophore in medicinal chemistry. nih.gov
| Reactant A (Azide) | Reactant B (Arylboronic Acid) | Potential Triazole Product Scaffold |
|---|---|---|
| Benzyl Azide | Phenylboronic Acid | 1-benzyl-5-phenyl-4-(3,4-difluorophenyl)-1H-1,2,3-triazole |
| Azidoethane | 4-Methoxyphenylboronic Acid | 1-ethyl-5-(4-methoxyphenyl)-4-(3,4-difluorophenyl)-1H-1,2,3-triazole |
| 1-Azido-4-nitrobenzene | 3-Chlorophenylboronic Acid | 1-(4-nitrophenyl)-5-(3-chlorophenyl)-4-(3,4-difluorophenyl)-1H-1,2,3-triazole |
| (Azidomethyl)cyclohexane | 2-Naphthylboronic Acid | 1-(cyclohexylmethyl)-5-(naphthalen-2-yl)-4-(3,4-difluorophenyl)-1H-1,2,3-triazole |
The reactive nature of the alkyne and carboxylic acid functionalities in this compound allows for its use as a precursor in the synthesis of various heterocyclic compounds through cyclization reactions. mdpi.com Aryl propiolic acids and their derivatives can undergo intramolecular or intermolecular cyclizations to form five-, six-, or even seven-membered rings containing heteroatoms such as nitrogen, oxygen, or sulfur.
For instance, N-aryl amides derived from this compound can be activated under superelectrophilic conditions to synthesize quinolin-2(1H)-one derivatives. researchgate.net Similarly, cyclization reactions of phenyl 3-phenylpropiolate with aldehydes can yield coumarin (B35378) derivatives. researchgate.net The synthesis of a wide array of N-, O-, and S-heterocycles can be achieved using aryl/alkyl alkynyl aldehydes as key building blocks, which can be prepared from the corresponding propiolic acids. nih.gov These cyclization strategies are fundamental in medicinal chemistry for creating novel drug candidates.
| Reaction Type | Reactant(s) | Potential Heterocyclic Scaffold |
|---|---|---|
| Intramolecular Cyclization | N-(2-aminophenyl)-3-(3,4-difluorophenyl)propiolamide | 4-(3,4-difluorophenyl)quinolin-2(1H)-one |
| Condensation/Cyclization | This compound, Hydrazine | 5-(3,4-difluorobenzyl)pyridazin-3(2H)-one |
| [3+2] Cycloaddition | This compound ester, Nitrile Imine | Pyrazoles |
| Addition/Cyclization | This compound, 2-Aminothiophenol | Benzothiazines |
Exploration of Molecular Complexity through Derivatization
The derivatization of this compound is a straightforward strategy to explore molecular complexity. The carboxylic acid group is a prime site for modification. Standard organic reactions can convert it into a variety of other functional groups, thereby creating a range of derivatives with altered chemical and physical properties. nih.govsigmaaldrich.com
Common derivatization techniques include:
Esterification: Reaction with alcohols in the presence of an acid catalyst yields esters. This modification can increase lipophilicity and alter solubility. sigmaaldrich.com
Amidation: Coupling with primary or secondary amines, often using activating agents like carbodiimides, produces amides. nih.gov This introduces hydrogen bond donors and acceptors, which can be crucial for biological interactions.
Reduction: The carboxylic acid can be reduced to a primary alcohol, which can then undergo further reactions such as oxidation to an aldehyde or conversion to an alkyl halide.
Decarboxylative Coupling: Phenylpropiolic acid can undergo decarboxylative coupling with aryl halides, providing a route to unsymmetrical diarylacetylenes. sigmaaldrich.com
These derivatization reactions allow for the systematic modification of the parent molecule, which is a key strategy in fields like medicinal chemistry for optimizing the properties of a lead compound.
| Reaction | Reagent(s) | Derivative Functional Group | Significance |
|---|---|---|---|
| Esterification | Methanol, H₂SO₄ | Methyl Ester (-COOCH₃) | Increases lipophilicity, useful intermediate. |
| Amidation | Aniline, EDC, HOBt | Anilide (-CONHPh) | Introduces H-bonding capabilities, precursor for heterocycles. researchgate.net |
| Decarboxylative Coupling | 4-Iodotoluene, Pd catalyst | Diarylacetylene | Forms C-C bonds, extends conjugation. sigmaaldrich.com |
| Halodecarboxylation | N-Bromosuccinimide, AgNO₃ | Alkynyl Bromide (-C≡C-Br) | Creates a reactive intermediate for further coupling reactions. |
Influence of Structural Modifications on Chemical Properties and Reactivity Profiles
Structural modifications to this compound and its derivatives have a profound impact on their chemical properties and reactivity. researchgate.net The presence of two electron-withdrawing fluorine atoms on the phenyl ring already influences the acidity of the carboxylic proton and the electrophilicity of the alkyne.
Further derivatization leads to predictable changes:
Electronic Effects: Converting the carboxylic acid to an ester or an amide changes the electronic nature of the propiolic system. An ester is less deactivating than a carboxylic acid, which can alter the reactivity of the alkyne in cycloaddition reactions.
Steric Effects: The introduction of bulky groups through esterification or amidation can sterically hinder one face of the molecule, potentially influencing the stereochemical outcome of subsequent reactions.
Physical Properties: Modifications significantly alter physical properties such as melting point, boiling point, solubility, and lipophilicity (logP). For example, converting the polar carboxylic acid to a less polar methyl ester will increase its solubility in organic solvents and its lipophilicity.
Reactivity Profiles: The reactivity of the alkyne is sensitive to the substituent at the carboxylic acid position. For instance, the conditions required for a cycloaddition might need to be adjusted depending on whether the starting material is the acid, an ester, or an amide. The N-phenyl amide of 3-phenylpropiolic acid, for example, readily reacts with benzene (B151609) in the presence of a superacid, demonstrating a specific reactivity profile. researchgate.net
Understanding these influences is critical for designing synthetic routes and for tailoring molecules to possess specific properties, which is a cornerstone of rational drug design and materials science.
| Derivative | Structural Modification | Expected Influence on Properties |
|---|---|---|
| Methyl 3-(3,4-difluorophenyl)propiolate | -COOH → -COOCH₃ | Increased lipophilicity, decreased polarity, altered alkyne reactivity. |
| N-Phenyl-3-(3,4-difluorophenyl)propiolamide | -COOH → -CONHPh | Introduces H-bond donor/acceptor sites, potential for intramolecular cyclization. researchgate.net |
| 1-Benzyl-4-(3,4-difluorophenyl)-1H-1,2,3-triazole | Alkyne → Triazole ring | Increased nitrogen content, introduces a rigid, planar, polar heterocyclic core. |
| 3-(3,4-Difluorophenyl)prop-2-yn-1-ol | -COOH → -CH₂OH | Removes acidic proton, introduces nucleophilic/basic hydroxyl group. |
Applications of 3 3,4 Difluorophenyl Propiolic Acid in Advanced Chemical Materials and Architectures
Utilization as a Monomer in Polymer Chemistry
The presence of both a polymerizable acetylene (B1199291) group and activating fluorine substituents makes 3-(3,4-difluorophenyl)propiolic acid a valuable monomer in the synthesis of specialized polymers. Chemical suppliers categorize the compound as a monomer suitable for polymer science, indicating its utility in this field. bldpharm.com
Polyacetylenes are known for their conductive properties, which ushered in the era of organic electronics. However, the parent polyacetylene suffers from poor processability and low stability in air. The synthesis of fluorinated polyacetylenes is a long-standing goal in materials science, as they are predicted to have greater air stability and modified optical properties. nih.govchemrxiv.orgspringernature.com While specific polymerization studies of this compound are not detailed in the literature, its structure is analogous to monomers used to create such advanced polymers. The difluorophenyl group can enhance the polymer's thermal stability and solubility, while the conjugated backbone formed from the acetylene units provides a pathway for electronic conductivity.
Recent advancements have demonstrated that novel methods, such as polymer mechanochemistry, can be used to synthesize elusive fluorinated polyacetylenes from precursor polymers. nih.govchemrxiv.org This suggests that monomers like this compound could be incorporated into precursor polymers that are later transformed into highly conjugated, stable fluoropolymers.
Table 1: Potential Contributions of Molecular Fragments to Polymer Properties
| Molecular Fragment | Potential Contribution to Polymer Chain |
|---|---|
| Propiolic Acid Group | Forms the conjugated polyacetylene backbone after polymerization; enables electronic conductivity. |
| Difluorophenyl Group | Enhances thermal stability, oxidative resistance, and solubility in organic solvents. |
| Carboxylic Acid | Can be modified post-polymerization; influences solubility and adhesion properties. |
This table is based on established principles of polymer chemistry.
Optoelectronic materials are compounds capable of interacting with light and electricity, forming the basis of devices like LEDs and solar cells. researchgate.net The incorporation of fluorine into these materials is a common strategy to tune their electronic energy levels for efficient charge injection and transport. The difluorophenyl group in this compound makes it a candidate for creating polymers used in optoelectronics. While research on this specific compound is limited, related fluorinated aromatic compounds are used in the synthesis of polymers for coatings that exhibit enhanced durability and chemical resistance. chemimpex.com Polymers derived from this compound could potentially be used as semiconducting layers or protective coatings in electronic devices.
Role in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The distinct functional groups of this compound—the carboxylic acid for hydrogen bonding, and the fluorinated ring for dipole and π-π stacking interactions—make it an excellent candidate for designing complex architectures.
Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules. researchgate.net The carboxylic acid group of this compound can coordinate with metal centers to act as an organic linker in the formation of MOFs and related coordination polymers. The compound has been identified by chemical suppliers as an organic monomer for Covalent Organic Frameworks (COFs), which are structurally similar to MOFs. bldpharm.com
The use of fluorinated linkers is a growing area in MOF chemistry, as the fluorine atoms can alter the pore size, surface chemistry, and stability of the resulting framework. nih.gov Fluorinated MOFs have shown promise in applications such as gas separation and catalysis. nih.gov Although no specific MOFs constructed from this compound have been reported, its structure is highly suitable for this purpose, offering a rigid, difunctionalized linker for building robust, porous networks. nih.govmdpi.com
Table 2: Suitability for MOF Synthesis
| Feature of this compound | Relevance as a MOF Linker |
|---|---|
| Carboxylic Acid Group | Primary site for coordination to metal centers. |
| Rigid Acetylene Rod | Ensures structural predictability and permanent porosity in the framework. |
| Difluorophenyl Group | Can modify the chemical environment within the MOF pores and enhance framework stability. |
This table outlines the potential roles of the compound's functional groups based on the principles of MOF design.
Crystal engineering is the design and synthesis of solid-state structures with desired properties, guided by an understanding of intermolecular interactions. mostwiedzy.pl Hydrogen bonds are a primary tool in crystal engineering for building predictable patterns, or "synthons". nih.gov The carboxylic acid group of this compound can form strong, directional hydrogen bonds, typically leading to dimer or catemer (chain) motifs.
Furthermore, the fluorine atoms on the phenyl ring can participate in weaker C—H···F hydrogen bonds and influence the packing of molecules through dipole-dipole and aryl-perfluoroaryl π-stacking interactions. mostwiedzy.plnih.gov These interactions are crucial for controlling the self-assembly of molecules in the solid state. Studies on related molecules, such as 3-(4-Chlorophenyl)propiolic acid, show that phenylpropiolic acids form hydrogen-bonded polar ribbons, demonstrating their utility in creating functional crystalline materials. researchgate.net The interplay of strong O—H···O hydrogen bonds and weaker fluorine-involved interactions makes this compound a promising molecule for the rational design of complex, three-dimensional crystalline networks. nih.gov
Precursor for Advanced Organic Electronic Materials
The development of novel organic materials for electronics is a rapidly advancing field. researchgate.net this compound serves as a precursor for such materials due to its inherent electronic characteristics. It is classified by suppliers as a material for electronics applications. bldpharm.com The conjugated system spanning the phenyl ring and the alkyne bond, combined with the electron-withdrawing nature of the fluorine atoms, makes this molecule and its derivatives interesting for applications in organic semiconductors.
Research on structurally similar compounds provides insight into its potential. For example, crystalline materials based on 3-(4-Chlorophenyl)propiolic acid have been investigated for their ferroelectric properties, which are useful for data storage and sensor applications. researchgate.net The unique electronic structure of the phenylpropiolic acid scaffold suggests that derivatives of this compound could be synthesized to create materials with tailored semiconducting, piezoelectric, or nonlinear optical properties.
Conjugated Systems and π-Extended Frameworks
Conjugated systems, characterized by alternating single and multiple bonds, are fundamental to the field of organic electronics. The delocalization of π-electrons along the molecular backbone of these systems imparts them with unique electronic and optical properties, making them suitable for a range of applications. The structure of this compound is inherently suited for incorporation into such systems.
The propiolic acid group, with its carbon-carbon triple bond, is a key functional group for extending π-conjugation. This acetylenic linkage can be readily employed in various coupling reactions, such as Sonogashira, Glaser, and Eglinton couplings, to synthesize larger, well-defined conjugated molecules and polymers. The rigid nature of the alkyne unit helps to enforce planarity in the resulting structures, which is crucial for effective π-orbital overlap and, consequently, efficient charge transport.
The presence of the 3,4-difluorophenyl group further modulates the electronic properties of the resulting conjugated systems. The two fluorine atoms are strongly electron-withdrawing, which can significantly influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This electronic perturbation can lead to:
Lowered HOMO and LUMO energy levels: This can improve the stability of the material against oxidative degradation and facilitate electron injection in electronic devices.
Modified intramolecular and intermolecular interactions: The fluorine atoms can engage in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can influence the solid-state packing and morphology of the materials.
Enhanced solubility: In some cases, fluorination can improve the solubility of conjugated polymers in organic solvents, which is advantageous for solution-based processing techniques.
The combination of the reactive propiolic acid and the electron-deficient difluorophenyl ring makes this compound a valuable monomer for the synthesis of a variety of π-extended frameworks, including poly(phenylacetylene)s (PPAs) and other conjugated polymers and oligomers with potential applications in sensors, organic field-effect transistors (OFETs), and nonlinear optics.
Components in Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs)
The tailored electronic properties of materials derived from this compound make them intriguing candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
In OLEDs:
In OLEDs, the precise tuning of HOMO and LUMO energy levels is critical for efficient charge injection, transport, and recombination to generate light. Materials incorporating the 3,4-difluorophenylacetylene (B126801) moiety could potentially serve in several roles within an OLED device stack:
Emissive Layer (EML): Polymers or oligomers derived from this compound could be designed to exhibit luminescence in the visible spectrum. The fluorine substitution can influence the emission color and quantum efficiency. For instance, studies on polyacetylenes with difluorophenyl groups have shown their potential as emissive materials.
Electron Transport Layer (ETL): The electron-withdrawing nature of the difluorophenyl group can lead to materials with low-lying LUMO levels, making them suitable for transporting electrons from the cathode to the emissive layer.
Hole Blocking Layer (HBL): Conversely, the lowered HOMO level can create a barrier for holes, preventing their leakage from the emissive layer to the electron transport layer, thereby improving device efficiency.
In OPVs:
In organic photovoltaics, the key to high efficiency is the effective absorption of sunlight and the efficient separation and transport of photogenerated charge carriers. The properties of this compound-based materials could be beneficial in OPV applications:
Electron Acceptor (n-type) Materials: The electron-deficient nature of the difluorophenyl ring is a desirable characteristic for electron acceptor materials in bulk heterojunction (BHJ) solar cells. When blended with a suitable electron donor (p-type) polymer, these materials could facilitate efficient exciton dissociation at the donor-acceptor interface.
The potential applications of this compound in these advanced material contexts are summarized in the table below.
| Application Area | Potential Role of this compound derived materials | Key Structural Features and Their Effects |
| Conjugated Systems | Monomer for the synthesis of conjugated polymers and oligomers. | Propiolic Acid: Provides a rigid acetylenic linkage for extending π-conjugation. 3,4-Difluorophenyl Group: Lowers HOMO/LUMO levels, influences solid-state packing, and can enhance solubility. |
| OLEDs | Emissive layer, electron transport layer, or hole blocking layer materials. | Difluorophenylacetylene Moiety: The electron-withdrawing nature helps in tuning energy levels for efficient charge injection, transport, and blocking. |
| OPVs | Electron acceptor (n-type) materials or as a modifying comonomer in electron donor (p-type) polymers. | Electron-Deficient Aromatic Core: Facilitates electron acceptance and transport. Tunable Energy Levels: Allows for optimization of the open-circuit voltage in solar cells. |
While direct, extensive research on this compound for these specific applications is still emerging, the foundational principles of organic electronics and materials chemistry strongly suggest its potential as a valuable building block for the next generation of advanced chemical materials and architectures. Further research into the synthesis and characterization of polymers and functional molecules derived from this compound is warranted to fully explore its capabilities in OLED and OPV technologies.
Computational and Theoretical Chemistry Studies of 3 3,4 Difluorophenyl Propiolic Acid
Quantum Chemical Calculations of Electronic Structure and Bonding
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies and distributions of these orbitals are crucial for predicting a molecule's reactivity. youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or acidic character. youtube.compku.edu.cn The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity. pku.edu.cn
For 3-(3,4-difluorophenyl)propiolic acid, an FMO analysis would reveal the regions of the molecule most susceptible to nucleophilic or electrophilic attack. However, specific calculations detailing the HOMO-LUMO energies and their spatial distribution for this compound are not available in the searched literature.
| Parameter | Value |
|---|---|
| HOMO Energy | Data not available in searched literature |
| LUMO Energy | Data not available in searched literature |
| HOMO-LUMO Gap (ΔE) | Data not available in searched literature |
The electron density distribution describes how electrons are spread throughout a molecule. This distribution can be visualized using Molecular Electrostatic Potential (MEP) maps, which illustrate the charge distribution in three dimensions. libretexts.org MEP maps use a color spectrum to show regions of varying electrostatic potential: red typically indicates electron-rich areas (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor areas (positive potential), which are susceptible to nucleophilic attack. youtube.comshodor.org
For this compound, an MEP map would highlight the electronegative oxygen and fluorine atoms as regions of negative potential and the acidic proton of the carboxyl group as a region of positive potential. avogadro.cc Detailed MEP maps and specific values for the electrostatic potential of this compound have not been reported in the searched scientific literature.
Prediction of Reactivity and Reaction Pathways
Computational chemistry is instrumental in predicting how a molecule will behave in a chemical reaction. mdpi.com By modeling the potential energy surface of a reaction, chemists can identify the most likely pathways for the transformation of reactants into products. chemrxiv.org FMO theory, in particular, is widely used to explain reactivities and selectivities in chemical reactions. pku.edu.cn
A chemical reaction proceeds from reactants to products through a high-energy structure known as the transition state. researchgate.net The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the rate of the reaction. researchgate.net Computational methods can be used to locate the geometry of the transition state and calculate the activation energy, providing quantitative predictions of reaction kinetics. While these methods are powerful, specific transition state characterizations and activation energy calculations for reactions involving this compound are not detailed in the available search results.
| Reaction Type | Calculated Activation Energy (Ea) |
|---|---|
| [Specify Reaction] | Data not available in searched literature |
The choice of solvent can significantly influence reaction rates and equilibria by differentially solvating the reactants, transition state, and products. wikipedia.org Polar solvents, for instance, tend to stabilize charged species. wikipedia.org Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the energetics of a reaction. mdpi.comacademicjournals.org These calculations help in selecting an appropriate solvent to control the thermodynamic and kinetic outcomes of a reaction. wikipedia.org A computational study on this compound would quantify how its reaction energetics change in various solvents, but such specific studies were not found in the search results.
Conformational Analysis and Intermolecular Interactions
Molecules can exist in different spatial arrangements, or conformations, due to rotation around single bonds. nih.gov Conformational analysis involves identifying the stable conformers and determining their relative energies. mdpi.com The presence of fluorine atoms can significantly influence conformational preferences. mdpi.com Furthermore, molecules like this compound can engage in various intermolecular interactions, such as hydrogen bonding and dispersion forces, which are crucial for understanding its properties in the solid state and in solution. mdpi.com Computational studies can model these conformations and interactions. For instance, calculations on similar carboxylic acids have shown that they can form dimers through hydrogen bonding. mdpi.com However, a detailed conformational analysis and specific data on the intermolecular interaction energies for this compound are not present in the searched literature.
| Conformer | Relative Energy (kJ/mol) | Population (%) |
|---|---|---|
| [Specify Conformer] | Data not available in searched literature | Data not available in searched literature |
Hydrogen Bonding and Halogen Bonding Potential
The structure of this compound contains several functional groups capable of forming non-covalent interactions, which are critical in dictating its self-assembly and crystal packing. Computational methods, such as the analysis of the Molecular Electrostatic Potential (MEP) surface, are employed to identify the electron-rich and electron-poor regions of the molecule, thereby predicting its interaction potential.
Hydrogen Bonding: The most significant hydrogen bonding motif arises from the carboxylic acid group (-COOH). This group can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl oxygen). Computational studies on similar carboxylic acids consistently show the formation of robust, centrosymmetric dimers through pairs of O-H···O hydrogen bonds. nih.govresearchgate.netresearchgate.net This dimerization is a highly favorable arrangement that is expected to be a dominant feature in the crystal structure of this compound. researchgate.net
Halogen Bonding: Halogen bonding is a directional interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site. mdpi.commdpi.com In this compound, the two fluorine atoms attached to the phenyl ring are potential halogen bond donors. Although fluorine is the least polarizable halogen and typically forms weaker halogen bonds compared to chlorine, bromine, or iodine, the electron-withdrawing nature of the phenyl ring can induce a positive σ-hole on the fluorine atoms. rsc.orgresearchgate.net Computational MEP analysis can quantify the electrostatic potential on the surface of these fluorine atoms to evaluate their capacity to engage in halogen bonding with suitable acceptors, such as the carbonyl oxygen of a neighboring molecule.
| Functional Group | Potential Role | Type of Interaction | Interacting Partner (Example) |
|---|---|---|---|
| Carboxylic Acid (-OH) | Donor | Hydrogen Bond | Carbonyl Oxygen |
| Carboxylic Acid (C=O) | Acceptor | Hydrogen Bond | Carboxylic -OH |
| Aryl Fluorine (C-F) | Donor (weak) | Halogen Bond | Carbonyl Oxygen |
| Phenyl Ring | Donor/Acceptor | π-π Stacking | Phenyl Ring |
Crystal Structure Prediction and Solid-State Properties (Theoretical)
Predicting the crystal structure of a molecule from its chemical diagram alone is a primary goal of computational solid-state chemistry. nih.gov Crystal Structure Prediction (CSP) methodologies are employed to identify energetically favorable packing arrangements (polymorphs) of a molecule in a crystal lattice. chemrxiv.org
For this compound, a typical CSP study would involve:
Conformational Analysis: Identifying the low-energy conformations of the isolated molecule.
Structure Generation: Generating thousands of plausible crystal packing arrangements in various space groups.
Energy Ranking: Calculating the lattice energy of these hypothetical structures using force fields or, for higher accuracy, density functional theory (DFT) calculations. chemrxiv.org
Once a set of reliable predicted crystal structures is obtained, various solid-state properties can be calculated. These properties are often polymorph-dependent and have significant practical implications. researchgate.net
| Property | Significance | Computational Method |
|---|---|---|
| Lattice Energy | Predicts the relative stability of different polymorphs. | DFT, Force Fields |
| Crystal Density | Important for formulation and material characterization. | Derived from unit cell parameters |
| Bulk Modulus | Indicates the material's resistance to compression. | DFT-based stress-strain calculations |
| Phonon Frequencies | Relates to thermodynamic stability and vibrational spectra. | Density Functional Perturbation Theory (DFPT) |
Spectroscopic Property Predictions for Mechanistic Insights (Excluding Basic Identification)
While basic spectroscopic techniques are used for routine identification, advanced computational methods can predict spectra with high accuracy, providing deeper mechanistic insights into molecular behavior and intermolecular interactions. nih.gov
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of this compound in its various potential solid-state forms. By analyzing the predicted spectra, specific vibrational modes can be assigned to molecular motions. For instance, the O-H and C=O stretching frequencies are highly sensitive to the strength and geometry of the hydrogen bonds formed by the carboxylic acid group. A shift in these frequencies between different predicted polymorphs can serve as a theoretical fingerprint to distinguish them experimentally and to quantify the strength of the hydrogen bonding interactions.
Electronic Spectroscopy (UV-Vis): Time-dependent density functional theory (TD-DFT) is a common method for predicting electronic absorption spectra. For this compound, TD-DFT calculations can identify the nature of electronic transitions, such as π→π* transitions within the aromatic system. These calculations can reveal how intermolecular interactions in the crystal lattice, such as π-π stacking, affect the absorption wavelengths. This phenomenon, known as piezochromism or piezofluorochromism, where spectral properties change with pressure, can be directly linked to variations in intermolecular distances within the crystal, providing mechanistic insight into the material's response to external stimuli. nih.gov
By correlating these advanced, computationally predicted spectra with high-resolution experimental data, it is possible to validate the predicted crystal structures and gain a fundamental understanding of the structure-property relationships that govern the behavior of this compound in the solid state.
Advanced Analytical Methodologies in the Study of 3 3,4 Difluorophenyl Propiolic Acid and Its Derivatives
Advanced Spectroscopic Techniques for Mechanistic Studies
Spectroscopic methods are indispensable for elucidating reaction pathways and understanding the dynamic transformations of molecules. Advanced applications of these techniques allow for real-time monitoring and detailed structural analysis.
In-situ vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for the real-time, non-invasive monitoring of chemical reactions. xjtu.edu.cnspectroscopyonline.com They allow researchers to track the concentration changes of reactants, intermediates, and products by observing their characteristic vibrational bands throughout the course of a reaction. spectroscopyonline.com This provides critical data for kinetic analysis, reaction endpoint determination, and mechanism elucidation. researchgate.net
For the synthesis of 3-(3,4-difluorophenyl)propiolic acid, these techniques can monitor the key molecular transformations. For example, the disappearance of reactant-specific vibrational modes and the concurrent appearance of peaks corresponding to the product's functional groups, such as the alkyne (C≡C) and carboxylic acid (C=O) stretches, can be tracked continuously. researchgate.netvtt.fi Raman spectroscopy is particularly advantageous for monitoring reactions in aqueous media, where the infrared absorption of water can be problematic. vtt.fi
| Functional Group | Vibrational Mode | Technique | Approximate Wavenumber (cm⁻¹) | Significance in Reaction Monitoring |
|---|---|---|---|---|
| Alkyne (C≡C) | Stretch | Raman/IR | 2100-2260 | Appearance indicates product formation. Raman often provides a stronger signal for this symmetric bond. chemicalbook.com |
| Carbonyl (C=O) | Stretch | IR | 1680-1740 | Strong absorption in IR; its appearance and stabilization signal product formation and reaction completion. spectroscopyonline.com |
| Hydroxyl (O-H) | Stretch (Carboxylic Acid) | IR | 2500-3300 (broad) | Appearance of this broad band is characteristic of the carboxylic acid dimer formation in the product. |
| Aromatic C-F | Stretch | IR | 1100-1300 | Stable throughout the reaction, serving as an internal reference point on the aromatic ring. |
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. researchgate.net While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, advanced 2D techniques are often required for the unambiguous assignment of complex molecules like this compound, where ¹H-¹³C and ¹³C-¹⁹F couplings can complicate spectra. ipb.ptresearchgate.net Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) map out the connectivity between protons and carbons, providing a definitive structural fingerprint. ipb.pt These methods are also crucial for studying potential tautomeric equilibria in derivatives, which can be too rapid to resolve using standard 1D techniques. mdpi.com
Diffusion-Ordered Spectroscopy (DOSY) is a pseudo-2D NMR technique that separates the NMR signals of different species in a mixture based on their translational diffusion coefficients, which typically correlate with molecular size and shape. griffith.edu.aumagritek.com This method acts as "chromatography by NMR," allowing for the analysis of complex reaction mixtures, identifying components, and assessing purity without physical separation. nih.govmdpi.com It is highly effective for differentiating starting materials, products, and larger intermediates or byproducts in a single experiment. griffith.edu.au
| Technique | Application | Information Obtained |
|---|---|---|
| HSQC/HETCOR | Structure Elucidation | Provides direct one-bond ¹H-¹³C correlations for assigning protonated carbons. |
| HMBC | Structure Elucidation | Shows correlations between protons and carbons over two to three bonds, establishing the connectivity of the molecular skeleton. ipb.pt |
| DOSY | Mixture Analysis | Separates signals from different molecules (e.g., reactant, product, solvent, impurity) into distinct rows based on their diffusion coefficients, allowing for virtual separation. magritek.commdpi.com |
| ¹⁹F NMR | Structure Confirmation | Confirms the presence and environment of the fluorine atoms on the phenyl ring, sensitive to electronic changes. researchgate.net |
Mass Spectrometry for Reaction Intermediate Identification and Pathway Tracing
Mass spectrometry (MS) is an exceptionally sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. nih.gov It is invaluable for identifying transient or low-concentration reactive intermediates that are key to understanding reaction mechanisms but are often undetectable by other spectroscopic methods. nih.govrsc.org
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition of an ion, enabling the confident identification of unknown reaction intermediates, byproducts, and impurities. nih.govmdpi.com For this compound, HRMS can confirm the product's identity by matching its measured exact mass to the theoretical value, and it can be used to propose formulas for any unexpected species observed during the reaction.
| Ion | Formula | Theoretical m/z |
|---|---|---|
| [M+H]⁺ | C₉H₅F₂O₂⁺ | 183.0252 |
| [M+Na]⁺ | C₉H₄F₂NaO₂⁺ | 205.0071 |
| [M-H]⁻ | C₉H₃F₂O₂⁻ | 181.0099 |
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected, fragmented, and the resulting fragment ions are then analyzed. nih.gov This process provides a fragmentation pattern that serves as a structural fingerprint of the parent ion. nih.govunito.it By analyzing these patterns, the structure of reaction intermediates can be pieced together, and reaction pathways can be traced. For this compound, MS/MS analysis would reveal characteristic losses, such as the neutral loss of CO₂ (44 Da) or H₂O (18 Da) from the carboxylic acid group, providing confirmation of its structure. unito.it
| Fragment m/z (Theoretical) | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|
| 165.0146 | H₂O | Acylium ion formed by loss of water |
| 137.0303 | CO + H₂O | Difluorophenylacetylene cation |
| 139.0146 | CO₂ | Protonated difluorophenylacetylene |
Chromatographic Separations for Purity Assessment and Isomer Analysis
Chromatography is a fundamental technique for the separation, identification, and purification of components in a mixture. iajps.com For the synthesis of this compound, chromatographic methods are essential for assessing the final product's purity and for separating it from starting materials, byproducts, and structurally similar isomers. nih.gov
The synthesis of this compound could potentially yield positional isomers (e.g., 3-(2,5-difluorophenyl)propiolic acid or 3-(3,5-difluorophenyl)propiolic acid) if the starting materials are not isomerically pure. Differentiating and quantifying these isomers is a significant analytical challenge that requires high-resolution separation techniques. nih.govresearchgate.net Methods such as High-Performance Liquid Chromatography (HPLC), particularly with reversed-phase columns, and Gas Chromatography (GC), often after derivatization to increase volatility, are commonly employed for this purpose. nih.govcerealsgrains.org The choice of stationary phase, mobile phase composition, and temperature are critical parameters that must be optimized to achieve effective separation of these closely related compounds. nih.gov
| Technique | Stationary Phase Example | Mobile Phase Example | Advantages for Isomer Separation |
|---|---|---|---|
| Reversed-Phase HPLC (RP-HPLC) | C18 (Octadecylsilane) | Acetonitrile (B52724)/Water with acid modifier (e.g., formic acid) | Excellent for separating compounds with differences in polarity; widely applicable and robust. nih.gov |
| Gas Chromatography (GC) | Phenyl methyl polysiloxane | Helium (carrier gas) | High resolving power for volatile compounds; may require derivatization (e.g., methylation) of the carboxylic acid. cerealsgrains.org |
| Supercritical Fluid Chromatography (SFC) | Various (similar to HPLC) | Supercritical CO₂ with a co-solvent (e.g., methanol) | Offers fast separations with reduced organic solvent consumption, combining benefits of GC and HPLC. iajps.com |
Chiral Chromatography for Enantiomeric Purity (if applicable)
The applicability of chiral chromatography is contingent on the molecule possessing stereoisomers, specifically enantiomers, which are non-superimposable mirror images of each other. sigmaaldrich.com This phenomenon arises from the presence of one or more chiral centers, typically a carbon atom bonded to four different substituent groups. sigmaaldrich.com
In the case of this compound, the molecular structure lacks a chiral center. The propiolic acid backbone contains a carbon-carbon triple bond (an alkyne group), which confers a linear geometry. The carbons involved in the triple bond cannot serve as chiral centers. The carboxylic acid group and the difluorophenyl ring are attached to this linear alkyne unit. Consequently, the molecule is achiral and does not exist as a pair of enantiomers.
Given the absence of enantiomers for this compound, the technique of chiral chromatography for the determination of enantiomeric purity is not applicable. This method is exclusively employed for the separation and quantification of the individual enantiomers of a chiral compound. nih.govjiangnan.edu.cn
Advanced HPLC and GC-MS for Complex Mixture Separation and Quantification
The analysis of this compound and its derivatives within complex matrices necessitates the use of high-resolution separation techniques coupled with sensitive detection methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are cornerstone analytical methodologies for the separation, identification, and quantification of such compounds. core.ac.ukpensoft.net
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like carboxylic acids. cnrs.fr Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating aromatic carboxylic acids from complex mixtures. pensoft.net In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
For the analysis of this compound, a C18 (octadecylsilyl) bonded silica (B1680970) column is a common choice for the stationary phase, providing effective retention and separation based on hydrophobicity. google.comcabidigitallibrary.org The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous component, often acidified with formic acid, acetic acid, or phosphoric acid. cnrs.frgoogle.com The addition of acid to the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
Detection is commonly achieved using a UV-Vis detector, as the phenyl ring and the conjugated triple bond in the molecule are strong chromophores. Quantification is performed by comparing the peak area of the analyte to that of a calibration curve constructed from standards of known concentration.
Below is an interactive data table summarizing a typical set of parameters for an RP-HPLC method.
| Parameter | Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for aromatic acids. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Acid suppresses ionization for better peak shape; Acetonitrile is a common organic modifier. |
| Elution | Isocratic or Gradient | Gradient elution is often used for complex mixtures to resolve components with varying polarities. cabidigitallibrary.org |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. pensoft.net |
| Detection | UV-Vis at an appropriate wavelength (e.g., 254 nm) | The aromatic ring and conjugated system allow for sensitive UV detection. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional separation efficiency and definitive compound identification based on mass spectra. researchgate.net However, for polar and non-volatile compounds like carboxylic acids, direct analysis by GC is challenging due to poor peak shape and thermal degradation. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile and thermally stable ester or silyl (B83357) ester derivative. core.ac.ukgcms.cz Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or agents for esterification.
Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column, commonly a nonpolar or medium-polarity column (e.g., 5% phenyl-polydimethylsiloxane). The separated components then enter the mass spectrometer, which acts as a detector. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern (mass spectrum) for each compound that allows for unambiguous identification. Quantification can be performed in either full scan mode or, for higher sensitivity and selectivity, in selected ion monitoring (SIM) mode. nih.gov
Below is an interactive data table summarizing a potential set of parameters for a GC-MS method following derivatization.
| Parameter | Condition | Rationale |
| Derivatization | Silylation (e.g., with BSTFA) | Increases volatility and thermal stability of the carboxylic acid for GC analysis. core.ac.uk |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A robust, general-purpose column suitable for a wide range of organic compounds. |
| Carrier Gas | Helium at a constant flow (e.g., 1.2 mL/min) | Inert carrier gas for transporting the sample through the column. |
| Oven Program | Initial: 80°C, hold 2 minRamp: 15°C/min to 300°C, hold 5 min | Temperature programming allows for the separation of compounds with a range of boiling points. gcms.cz |
| Injector Temp. | 280 °C | Ensures complete vaporization of the derivatized analyte. |
| MS Interface Temp. | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural elucidation. |
| Acquisition Mode | Full Scan (m/z 50-550) and/or SIM | Full scan for identification; SIM for high-sensitivity quantification. nih.gov |
Future Horizons in this compound Research: An Interdisciplinary Outlook
The exploration of novel chemical entities is fundamental to advancements in medicine, materials science, and beyond. This compound, a halogenated phenylpropiolic acid derivative, stands as a compound of interest with potential applications stemming from its unique structural features. As research into this molecule progresses, the integration of cutting-edge technologies and forward-thinking principles will be paramount in unlocking its full potential. This article delineates future directions and interdisciplinary perspectives in the research of this compound, focusing on the convergence of computational prowess, automated experimentation, sustainable manufacturing, and innovative applications.
Q & A
Q. What are the established synthesis routes for 3-(3,4-difluorophenyl)propiolic acid, and how do their yields compare?
- Methodological Answer : Two primary synthesis routes are documented:
- Route 1 : Reaction of β-propiolactone with 3,4-difluorophenol under acidic conditions, yielding ~49% .
- Route 2 : Condensation of 3,4-difluorophenol with acrylonitrile followed by hydrolysis, yielding ~72% .
Optimization Factors : - Route 2’s higher yield may result from milder reaction conditions and reduced side-product formation.
- Purification via recrystallization (using ethanol/water mixtures) is critical for isolating the final product .
| Synthesis Route | Starting Materials | Yield | Key Conditions |
|---|---|---|---|
| β-Propiolactone + 3,4-difluorophenol | β-propiolactone, 3,4-difluorophenol | 49% | Acidic catalysis, reflux |
| 3,4-Difluorophenol + acrylonitrile | 3,4-difluorophenol, acrylonitrile | 72% | Hydrolysis at 60°C, pH control |
Q. Which spectroscopic techniques are most reliable for confirming the molecular structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and F NMR identify aromatic proton environments and fluorine substituents. For example, H NMR peaks at δ 7.2–7.8 ppm (aromatic protons) and δ 2.8–3.2 ppm (propiolic acid chain) confirm connectivity .
- Mass Spectrometry (ESI-MS) : A molecular ion peak at m/z 186.16 (M+H) validates the molecular formula (CHFO) .
- FT-IR : A strong absorption band near 1700 cm confirms the carboxylic acid group, while C-F stretches appear at 1100–1250 cm .
Q. What safety precautions are recommended for handling this compound?
- Methodological Answer :
- GHS Hazard Codes : H315 (skin irritation), H318 (eye damage), H335 (respiratory irritation) .
- Handling Protocols : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can computational methods like DFT elucidate the electronic properties of this compound?
- Methodological Answer :
- DFT Workflow :
Optimize geometry using B3LYP/6-311++G(d,p) basis set.
Calculate frontier molecular orbitals (HOMO-LUMO) to assess reactivity. For this compound, the HOMO-LUMO gap (~4.5 eV) suggests moderate stability .
Simulate vibrational spectra and compare with experimental FT-IR/Raman data to validate computational models .
- Applications : Predict interaction sites for biological targets (e.g., enzyme binding pockets) via electrostatic potential maps .
Q. How can researchers resolve contradictions in spectral data during characterization?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR/IR data with DFT-simulated spectra. Discrepancies in H NMR shifts may arise from solvent effects or proton exchange; use deuterated solvents (e.g., DMSO-d) for consistency .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., 3,4-difluorobenzoic-d acid) to track reaction pathways and confirm structural assignments .
Q. What methodologies assess the environmental persistence of fluorinated aromatic compounds like this derivative?
- Methodological Answer :
- Hydrolysis Studies : Monitor degradation under varying pH (e.g., pH 4–9) and temperatures (25–50°C). Fluorinated aromatics typically show resistance to hydrolysis due to strong C-F bonds .
- Photodegradation : Expose to UV light (254 nm) and analyze breakdown products via LC-MS. For example, defluorination products (e.g., hydroxylated analogs) indicate partial degradation .
- Ecotoxicology Models : Use quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential. The logP value (~1.98) suggests moderate hydrophobicity and low bioaccumulation risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
